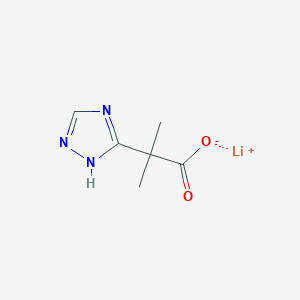![molecular formula C22H25N5O4 B2497267 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-71-9](/img/structure/B2497267.png)
5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit significant interest for their potential applications in various fields, including medicinal chemistry. Its synthesis and analysis contribute to the understanding of its structural features and potential reactivity patterns, which may influence its utility in specific biological or chemical processes.
Synthesis Analysis
The synthesis of related pyrazolo[4,3-c]pyridine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. A common approach includes the Claisen-Schmidt reaction followed by heterocyclization processes. For instance, a study by Koshetova et al. (2022) on similar compounds involved synthesizing 7-arylidene derivatives through a Claisen-Schmidt type reaction, indicating a methodology that could be applied to our compound of interest (Koshetova et al., 2022).
Molecular Structure Analysis
Molecular structure determination is pivotal, often involving X-ray crystallography or spectroscopic methods to ascertain the arrangement of atoms within the molecule. Koshetova et al. (2022) described the X-ray crystal structure determination of a closely related compound, highlighting the utility of these techniques in confirming molecular configurations (Koshetova et al., 2022).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds and potential for undergoing specific reactions, are essential for understanding a compound's utility. For example, the synthesis of novel pyrazolo[4,3-c]pyridine derivatives by Mohamed (2021) involved interactions between different precursors, showcasing the compound's reactivity and potential for creating diverse derivatives (Mohamed, 2021).
Applications De Recherche Scientifique
Synthesis and Structural Properties
- The chemical compound was involved in a study focusing on the synthesis of novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines through a Claisen-Schmidt type reaction and heterocyclization. The X-ray crystal structure determination highlighted the conformations of piperidine and pyrazoline rings in the compounds (Koshetova et al., 2022).
Microwave-Assisted Reactions
- Microwave-assisted treatment of related chemical structures, involving reactions with primary aliphatic amines, produced corresponding carboxamides, indicating the potential of microwave assistance in the synthesis of similar compounds (Milosevic et al., 2015).
Cyanoacetamide in Heterocyclic Chemistry
- A study on cyanoacylation and the synthesis of various heterocyclic compounds, including derivatives of the related chemical structures, demonstrated the versatility of this compound in the formation of various biologically active molecules. The study also highlighted the promising antioxidant activities of some synthesized products (Bialy & Gouda, 2011).
Physiologically Based Pharmacokinetic Modeling
- The compound was part of a study involving the application of physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a phosphodiesterase-5 inhibitor. This research demonstrates the compound's relevance in the development and understanding of pharmaceutical drugs (Watson et al., 2011).
Biological Activity and Receptor Binding
- Various studies and syntheses involving similar chemical structures have been conducted to understand their biological activity and potential as pharmaceutical agents. For instance, synthesis and receptor binding assays of Pyrazolo [1,5-α] pyridines involving similar structures were studied to explore their potential as dopamine receptor ligands (Guca, 2014).
Propriétés
IUPAC Name |
5-ethyl-7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-24-13-17(21(29)26-11-9-25(10-12-26)19(28)15-31-2)20-18(14-24)22(30)27(23-20)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBAMLXXJFBBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)
![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)
![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)



![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)
